molecular formula C6H9NO3 B14245106 (3R)-3,6-Dimethylmorpholine-2,5-dione CAS No. 202923-65-7

(3R)-3,6-Dimethylmorpholine-2,5-dione

Cat. No.: B14245106
CAS No.: 202923-65-7
M. Wt: 143.14 g/mol
InChI Key: VVCGOQDXURYHJV-SYPWQXSBSA-N
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Description

(3R)-3,6-Dimethylmorpholine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a morpholine ring substituted with methyl groups at the 3 and 6 positions. The presence of the chiral center at the 3 position adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethyl-1,4-dioxane-2,5-dione with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

(3R)-3,6-Dimethylmorpholine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,6-Dimethylmorpholine-2,5-dione: The enantiomer of (3R)-3,6-Dimethylmorpholine-2,5-dione, with similar chemical properties but different biological activities.

    3,6-Dimethylmorpholine: Lacks the dione functionality, resulting in different reactivity and applications.

    Morpholine-2,5-dione: Without the methyl substitutions, this compound has distinct chemical and biological properties.

Uniqueness

This compound is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a chiral auxiliary make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

202923-65-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3R)-3,6-dimethylmorpholine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m1/s1

InChI Key

VVCGOQDXURYHJV-SYPWQXSBSA-N

Isomeric SMILES

C[C@@H]1C(=O)OC(C(=O)N1)C

Canonical SMILES

CC1C(=O)OC(C(=O)N1)C

Origin of Product

United States

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